molecular formula C15H17NO4 B268642 N-[4-(2-ethoxyethoxy)phenyl]-2-furamide

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide

Cat. No. B268642
M. Wt: 275.3 g/mol
InChI Key: BAIUALJMZCBIHP-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. The compound is a white crystalline powder that is soluble in water and has a molecular weight of 277.34 g/mol. AEBSF has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin, making it a valuable tool in many biochemical and physiological studies.

Mechanism of Action

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide works by irreversibly inhibiting the active site of serine proteases, which are enzymes that play a critical role in many physiological processes. The compound forms a covalent bond with the serine residue at the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-2-furamide has been shown to have a number of biochemical and physiological effects, including the inhibition of blood coagulation and fibrinolysis. The compound has also been shown to inhibit the migration and invasion of tumor cells, suggesting that it may have potential therapeutic applications in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2-ethoxyethoxy)phenyl]-2-furamide in lab experiments is its broad-spectrum inhibition of serine proteases, which makes it a valuable tool in many different research areas. However, one limitation of using N-[4-(2-ethoxyethoxy)phenyl]-2-furamide is that it is an irreversible inhibitor, which means that it can permanently inactivate the enzyme being studied. This can make it difficult to study the long-term effects of enzyme inhibition.

Future Directions

There are a number of future directions for research involving N-[4-(2-ethoxyethoxy)phenyl]-2-furamide. One area of interest is the potential therapeutic applications of the compound in cancer treatment, particularly in the inhibition of tumor cell migration and invasion. Another area of research is the development of new serine protease inhibitors that are more specific and less toxic than N-[4-(2-ethoxyethoxy)phenyl]-2-furamide. Finally, there is ongoing research into the role of serine proteases in various physiological processes, which may lead to the discovery of new therapeutic targets for a range of diseases.

Synthesis Methods

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis typically starts with the reaction of 4-nitrophenol with ethylene oxide to form 4-(2-ethoxyethoxy)phenol. The resulting compound is then reacted with furfurylamine to form N-(4-hydroxyphenyl)-2-furamide. Finally, this compound is reacted with ethyl chloroformate to form N-[4-(2-ethoxyethoxy)phenyl]-2-furamide.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide has been used in a wide range of scientific research applications, including the study of blood coagulation, fibrinolysis, and tumor metastasis. The compound has also been used to study the role of serine proteases in various physiological processes, such as inflammation and wound healing.

properties

Product Name

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide

Molecular Formula

C15H17NO4

Molecular Weight

275.3 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H17NO4/c1-2-18-10-11-19-13-7-5-12(6-8-13)16-15(17)14-4-3-9-20-14/h3-9H,2,10-11H2,1H3,(H,16,17)

InChI Key

BAIUALJMZCBIHP-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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